crystal structure and physicochemical properties of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride
crystal structure and physicochemical properties of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (CAS: 2287247-71-4)[1] is a highly lipophilic, chiral substituted amphetamine derivative. While it shares a structural backbone with well-documented serotonin (5-HT) receptor modulators like 2,5-dimethoxy-4-tert-butylamphetamine (DOTB)[2][3], the unsubstituted 4-tert-butylamphetamine core is also of significant interest in forensic chemistry, frequently appearing as a marker or impurity in clandestine syntheses derived from 4-tert-butylphenylacetone[4].
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. This whitepaper details the causality behind its physicochemical behavior, the thermodynamic principles governing its crystal lattice, and self-validating analytical workflows required for rigorous structural characterization.
Chemical Identity & Physicochemical Properties
The addition of a para-tert-butyl group to the amphetamine backbone introduces massive steric bulk. This functionalization fundamentally alters the molecule's pharmacokinetic profile, driving up its lipophilicity and dictating its orientation within hydrophobic receptor pockets (analogous to the binding mechanics observed in 5-HT2A receptor studies)[3].
Quantitative Data Summary
Table 1: Physicochemical and Molecular Profile
| Property | Value / Description |
| Chemical Name | (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride |
| CAS Registry Number | 2287247-71-4[1] |
| Molecular Formula | C₁₃H₂₁N · HCl (Salt: C₁₃H₂₂ClN)[5] |
| Monoisotopic Mass (Free Base) | 191.1674 Da[5] |
| Predicted LogP | ~3.3 (Significantly higher than unsubstituted amphetamine)[5] |
| Chirality | (2R)-enantiomer (Levo-isomer equivalent) |
| Hazard Classification | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2[1] |
Crystal Structure & Lattice Dynamics (Theoretical Framework)
Because the compound is enantiopure, it must crystallize in a non-centrosymmetric (Sohncke) space group. For phenethylamine hydrochlorides, this is most commonly the orthorhombic P212121 or monoclinic P21 space group.
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Hydrogen Bonding Network: The crystal lattice is thermodynamically driven by strong ionic and hydrogen-bonding interactions. The protonated primary amine ( −NH3+ ) acts as a hydrogen bond donor to three adjacent chloride ( Cl− ) anions, typically forming infinite 2D sheets along the crystallographic axes.
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Steric Packing & Rotational Disorder: The para-tert-butyl group is highly symmetric but prone to rotational disorder around the Cphenyl−Ct−butyl bond at ambient temperatures. To resolve the structure with high confidence (R-factor < 0.05), X-ray diffraction must be performed at cryogenic temperatures to freeze out this rotation and minimize thermal displacement parameters (ellipsoids).
Experimental Methodologies: Self-Validating Systems
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step contains an internal check to prevent the propagation of analytical errors.
Protocol 1: Single-Crystal Growth and SC-XRD Analysis
Objective: Obtain diffraction-quality single crystals and resolve the absolute configuration.
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Solvent Selection: Dissolve 50 mg of the HCl salt in a minimum volume of anhydrous methanol.
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Causality: The hydrochloride salt exhibits high solubility in polar, protic solvents like methanol, but is insoluble in ethereal antisolvents.
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Vapor Diffusion: Place the open methanol vial inside a larger, sealed chamber containing diethyl ether.
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Causality: Ether slowly diffuses into the methanol vapor phase. This thermodynamically controlled supersaturation prevents the kinetic trapping of lattice defects, yielding pristine single crystals.
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Optical Validation: After 48–72 hours, harvest the crystals under a polarized light microscope. Select a block-like crystal exhibiting uniform birefringence (confirming a single crystalline domain).
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Cryogenic Data Collection: Mount the crystal on a MiTeGen loop with paratone oil and immediately transfer to a 100 K nitrogen cold stream on the diffractometer.
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Causality: The cold stream prevents solvent loss and freezes the tert-butyl rotational disorder mentioned in Section 3.
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Refinement & Validation: Solve the structure using direct methods. Validate the absolute configuration by analyzing the Flack parameter (which must refine to ~0 for the R-enantiomer).
Caption: Workflow for the crystallization and SC-XRD structural validation of (2R)-4-tBuA HCl.
Protocol 2: Thermal and Phase Profiling
Objective: Establish the melting point, check for polymorphism, and validate bulk phase purity.
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Thermogravimetric Analysis (TGA): Heat a 5 mg sample at 10 °C/min from 25 °C to 300 °C under dry nitrogen.
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Validation Check: Ensure no mass loss occurs before the melting event. If mass loss is observed <150 °C, it indicates trapped solvent or a hydrate, which invalidates subsequent melting point data.
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Differential Scanning Calorimetry (DSC): Heat a fresh 3 mg sample in a crimped aluminum pan at 10 °C/min. Record the onset of the endothermic melting peak.
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Causality: By mandating a TGA prior to DSC, the workflow becomes self-validating. Any endotherm observed in the DSC can be confidently assigned to a true melting event (or polymorph transition) rather than a desolvation artifact.
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Powder X-Ray Diffraction (PXRD): Grind the bulk powder and scan from 2θ=5∘ to 40∘ . Compare the experimental diffractogram to the simulated pattern derived from the SC-XRD .cif file. A 1:1 peak match confirms bulk phase purity.
Caption: Self-validating logic for the physicochemical and thermal characterization of the bulk powder.
References
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2287247-71-4 (C13H21N) - PubChemLite | uni.lu | 5
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(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride | NextSDS | 1
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2,5-Dimethoxy-4-tert-butylamphetamine | Wikipedia | 2
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Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice | PMC - NIH | 3
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The 2007 “Research on Drug Evidence” Report | DEA.gov | 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2,5-Dimethoxy-4-tert-butylamphetamine - Wikipedia [en.wikipedia.org]
- 3. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
- 5. PubChemLite - 2287247-71-4 (C13H21N) [pubchemlite.lcsb.uni.lu]
